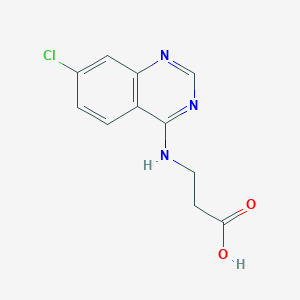
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C11H10ClN3O2. It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities. The presence of a chloro group at the 7th position and an amino group at the 4th position of the quinazoline ring, along with a propanoic acid moiety, makes this compound unique and potentially useful in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form hydrogenated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted quinazoline compounds, depending on the specific reagents and conditions used.
科学研究应用
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in antimicrobial studies, particularly against bacterial strains.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroquinazoline moiety is known to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
7-Chloro-4-aminoquinoline: Shares the chloro and amino groups but lacks the propanoic acid moiety.
4,7-Dichloroquinoline: Contains two chloro groups but lacks the amino and propanoic acid groups.
3-((7-Chloroquinolin-4-yl)amino)thiazolidin-4-one: Similar structure with a thiazolidinone ring instead of the propanoic acid moiety.
Uniqueness
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is unique due to the combination of the chloroquinazoline core with the propanoic acid side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research in various fields.
属性
分子式 |
C11H10ClN3O2 |
|---|---|
分子量 |
251.67 g/mol |
IUPAC 名称 |
3-[(7-chloroquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H10ClN3O2/c12-7-1-2-8-9(5-7)14-6-15-11(8)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15) |
InChI 键 |
WCEVCSXYVPWPSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


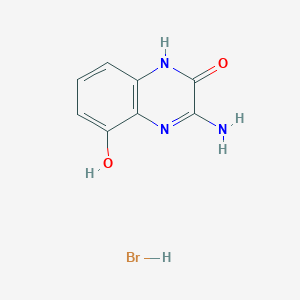

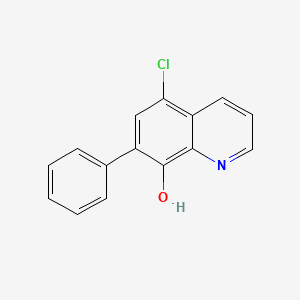
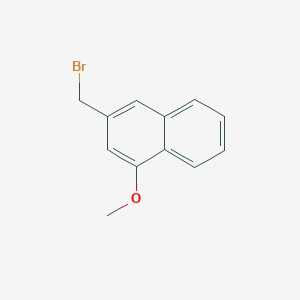

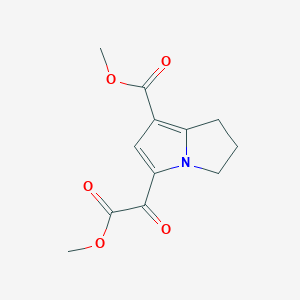

![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)






